2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the 1,3,4-oxadiazole ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl halide reacts with the oxadiazole ring.
Attachment of the sulfanyl group: The sulfanyl group is introduced by reacting the oxadiazole derivative with a thiol compound under basic conditions.
Formation of the acetamide linkage: The final step involves the reaction of the oxadiazole-sulfanyl derivative with an appropriate amine, such as 4-methyl-3-nitroaniline, to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: It may interact with DNA, causing damage or interference with DNA replication and transcription.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide can be compared with other similar compounds, such as:
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring.
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide: This compound has an ethyl group instead of a methyl group on the phenyl ring.
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2,4-dichlorophenyl)acetamide: This compound has additional chlorine atoms on the phenyl ring, which may affect its chemical properties and biological activities.
Properties
CAS No. |
332100-70-6 |
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Molecular Formula |
C17H13BrN4O4S |
Molecular Weight |
449.3g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H13BrN4O4S/c1-10-6-7-11(8-14(10)22(24)25)19-15(23)9-27-17-21-20-16(26-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
OANVWGDUGCBGIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |
Origin of Product |
United States |
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